2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core with a 2-chloro substituent and a thiazole ring attached via a methyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.
Attachment of the Benzamide Core: The thiazole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methylchloroisothiazolinone: Another thiazole derivative with antimicrobial properties.
Sulfathiazole: A thiazole-based antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of a benzamide core with a thiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H11ClN2OS |
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Molecular Weight |
266.75 g/mol |
IUPAC Name |
2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-15-9(7-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) |
InChI Key |
QBYRGBCYQMDVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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